molecular formula C21H22N2O3 B2833088 3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide CAS No. 946260-62-4

3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide

Cat. No. B2833088
CAS RN: 946260-62-4
M. Wt: 350.418
InChI Key: WPLSQQDKCFONHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar benzamide compounds often starts from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of 3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . These methods provide information about the types of bonds and functional groups present in the molecule.

Scientific Research Applications

Antioxidant Applications

Research on antioxidants like ethoxyquin and its analogues, including quinoline derivatives, highlights the importance of these compounds in protecting valuable polyunsaturated fatty acids in fish meal against oxidation. Such compounds can prevent spontaneous combustion of fish meal by stabilizing residual lipids, demonstrating the utility of quinoline derivatives in food preservation and safety (A. J. de Koning, 2002).

Antimicrobial and Plant Defense Metabolites

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are metabolites produced by certain plants and have roles in defense against microbial threats. Studies on these compounds reveal their potential as scaffolds for designing new antimicrobial agents. This suggests that benzamide derivatives, by analogy, could serve as bases for the development of novel antimicrobial compounds (Wouter J. C. de Bruijn, H. Gruppen, & J. Vincken, 2018).

Pharmaceutical Research

In pharmaceutical research, the development of small-molecule inhibitors, including those targeting coagulation factors such as Factor Xa, showcases the utility of quinoline and benzamide derivatives in creating potent and selective therapeutic agents. These compounds have been explored for their antithrombotic properties, illustrating the chemical versatility and therapeutic potential of such derivatives (H. Pauls, W. R. Ewing, & Y. M. Choi-Sledeski, 2001).

Analytical and Environmental Applications

The analytical methods used in determining antioxidant activity, including the use of quinoline derivatives as redox mediators, highlight their application in assessing the antioxidant capacity of various compounds. This research is critical in fields ranging from food engineering to environmental science, underscoring the broader utility of these compounds in scientific analysis and environmental monitoring (I. Munteanu & C. Apetrei, 2021).

Future Directions

Future research could focus on the potential applications of 3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide in various fields, such as medicine or industry, given the wide range of uses for similar benzamide compounds . Additionally, more detailed studies on its synthesis, properties, and safety could be beneficial.

properties

IUPAC Name

3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-12-8-13(2)20-16(9-12)17(10-14(3)22-20)23-21(24)15-6-7-18(25-4)19(11-15)26-5/h6-11H,1-5H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLSQQDKCFONHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.